molecular formula C21H19N3O3 B4092826 2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide

2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide

Cat. No.: B4092826
M. Wt: 361.4 g/mol
InChI Key: KOCCFDDWGBXYGJ-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzylamino group, a 3-methylphenyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce the nitro group at the 5-position.

    Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide through an amidation reaction with benzylamine.

    Coupling Reaction: Finally, the benzylamino group is introduced via a coupling reaction with benzylamine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Reduction: The major product is 2-(benzylamino)-N-(3-methylphenyl)-5-aminobenzamide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation: Oxidation can lead to the formation of benzylamine derivatives with different oxidation states.

Scientific Research Applications

2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzylamino group may also play a role in binding to target proteins or enzymes, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylamino)-N-(3-methylphenyl)-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position.

    2-(benzylamino)-N-(3-methylphenyl)-5-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

    2-(benzylamino)-N-(3-methylphenyl)-5-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The presence of both benzylamino and nitro groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(benzylamino)-N-(3-methylphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-15-6-5-9-17(12-15)23-21(25)19-13-18(24(26)27)10-11-20(19)22-14-16-7-3-2-4-8-16/h2-13,22H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCCFDDWGBXYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.